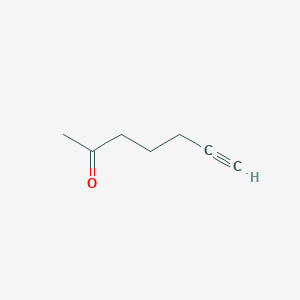

hept-6-yn-2-one

Overview

Description

. This molecule is characterized by the presence of a triple bond between the sixth and seventh carbon atoms and a ketone functional group at the second carbon atom. It is commonly used in various scientific experiments due to its unique physical, chemical, and biological properties.

Biochemical Analysis

Cellular Effects

6-Heptyn-2-one has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Heptyn-2-one has been shown to modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation . Moreover, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through different pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Heptyn-2-one can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Heptyn-2-one can undergo degradation under certain conditions, leading to the formation of various degradation products . These products can have different biological activities, which may contribute to the overall effects of 6-Heptyn-2-one in in vitro or in vivo studies. Additionally, the long-term exposure to 6-Heptyn-2-one can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Heptyn-2-one vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of 6-Heptyn-2-one can lead to liver toxicity in animal models, characterized by elevated levels of liver enzymes and histopathological changes . Additionally, threshold effects have been observed, where certain biological responses are only triggered at specific dosage levels.

Transport and Distribution

The transport and distribution of 6-Heptyn-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cells, 6-Heptyn-2-one can bind to intracellular proteins, which can influence its localization and accumulation. Additionally, its distribution within tissues can be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

The subcellular localization of 6-Heptyn-2-one can influence its activity and function. It can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, 6-Heptyn-2-one can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.

Preparation Methods

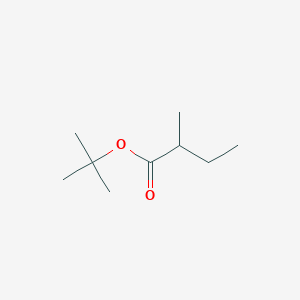

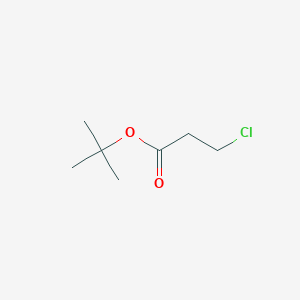

Synthetic Routes and Reaction Conditions: hept-6-yn-2-one can be synthesized through several methods. One common method involves the reaction of acetylene with acetone in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol. This intermediate is then partially hydrogenated using a Lindlar catalyst, followed by reaction with diketene or alkyl acetoacetate to form an ester derivative of acetoacetic acid. The ester undergoes Carroll rearrangement to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of isobutylene, acetone, and formaldehyde as raw materials. The reaction is carried out at high temperatures and pressures in the presence of a palladium and carbonyl iron catalyst .

Chemical Reactions Analysis

Types of Reactions: hept-6-yn-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted ketones and alcohols.

Scientific Research Applications

hept-6-yn-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which hept-6-yn-2-one exerts its effects involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The triple bond in its structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

5-Hepten-2-one: This compound has a double bond instead of a triple bond and different reactivity.

6-Methyl-5-hepten-2-one: This compound has a methyl group at the sixth carbon and a double bond, making it structurally similar but chemically distinct.

Uniqueness: hept-6-yn-2-one is unique due to its triple bond, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name |

hept-6-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDAEDXXFPPLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336933 | |

| Record name | 6-Heptyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-39-2 | |

| Record name | 6-Heptyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

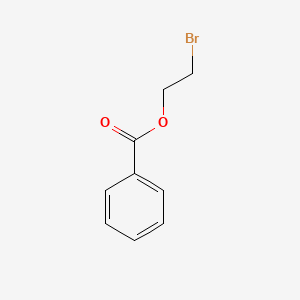

Feasible Synthetic Routes

Q1: What happens when the lithium salt of the tosylhydrazone of 6-heptyn-2-one is heated?

A1: When the lithium salt of the tosylhydrazone of 6-heptyn-2-one is pyrolyzed between 150°C and 200°C, it doesn't directly form the corresponding carbene. Instead, the reaction yields a mixture of four products []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.